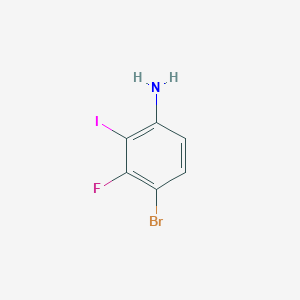
4-Bromo-3-fluoro-2-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-fluoro-2-iodoaniline” is a compound with the molecular formula C6H4BrFIN . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluoro-2-iodoaniline” consists of a benzene ring substituted with bromine, fluorine, and iodine atoms, and an amine group .
Physical And Chemical Properties Analysis
“4-Bromo-3-fluoro-2-iodoaniline” is a solid substance . It has a molecular weight of 315.91 . The compound’s density is predicted to be 2.354 g/cm3 .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-3-fluoro-2-iodoaniline is a derivative of 2-iodoaniline . It is primarily used in the synthesis of various organic compounds, including quinolone derivatives . .
Mode of Action
It is known that the compound can be synthesized through a series of reactions involving nitration, conversion from the nitro group to an amine, and bromination . The presence of bromine, fluorine, and iodine atoms in the compound could potentially influence its interactions with other molecules or targets.
Biochemical Pathways
It is known that the compound can be used in the synthesis of quinolone derivatives , which are often used as antibacterial agents. Therefore, it is possible that the compound could indirectly affect biochemical pathways related to bacterial growth and survival.
Pharmacokinetics
It is known that the compound has a molecular weight of 31591 , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its use in the synthesis of quinolone derivatives , it is possible that the compound could indirectly contribute to the antibacterial effects of these derivatives.
Action Environment
The action of 4-Bromo-3-fluoro-2-iodoaniline could potentially be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions could potentially influence the compound’s stability, efficacy, and action.
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGHQDVQUWGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-iodoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

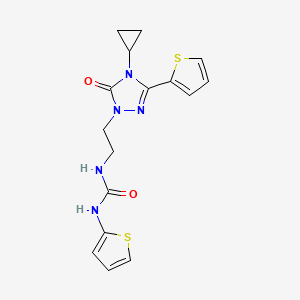
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
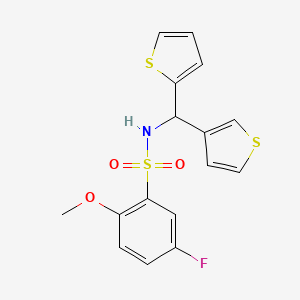
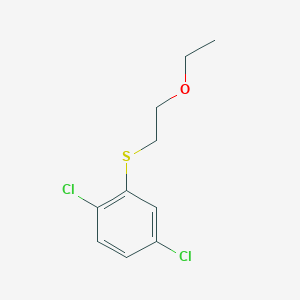
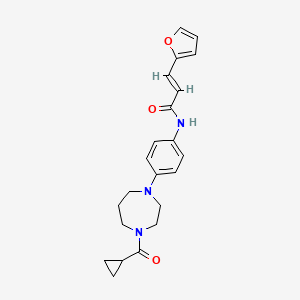
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)

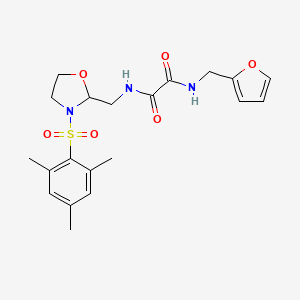
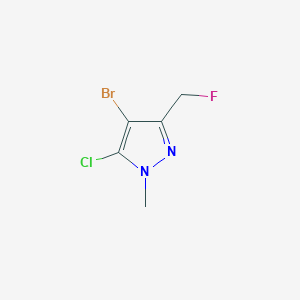
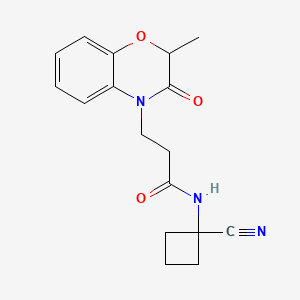
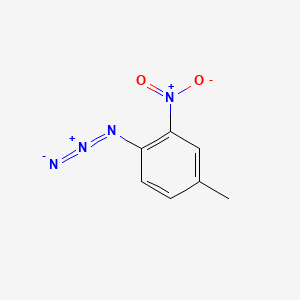


![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)